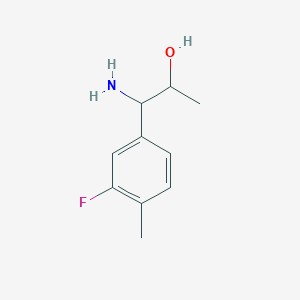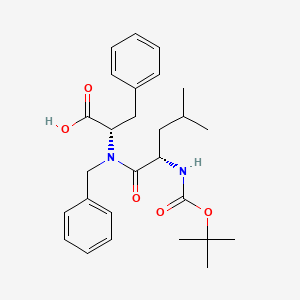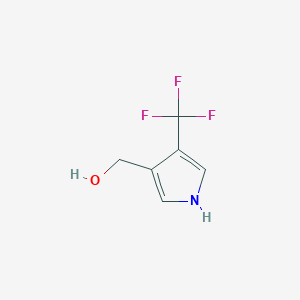
tert-Butyl 6-bromo-4-methoxynicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-bromo-4-methoxynicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxy group attached to a nicotinate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-4-methoxynicotinate typically involves the bromination of a nicotinate derivative followed by the introduction of the tert-butyl and methoxy groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 6-bromo-4-methoxynicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nicotinate core can be reduced to form dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction Reactions: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution Reactions: Formation of substituted nicotinates with various functional groups replacing the bromine atom.
Oxidation Reactions: Formation of nicotinic aldehydes or acids.
Reduction Reactions: Formation of dihydro or tetrahydro nicotinates.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 6-bromo-4-methoxynicotinate is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of nicotinate derivatives on various biological pathways. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. It may also find applications in the development of new catalysts and reagents for chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-bromo-4-methoxynicotinate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The nicotinate core can interact with enzymes, receptors, or other biomolecules, modulating their function and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl 6-bromo-4-methylnicotinate
- tert-Butyl 6-bromo-2-naphthoate
- methyl 4-bromo-6-(tert-butyl)picolinate
Comparison: tert-Butyl 6-bromo-4-methoxynicotinate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the specific substitution pattern on the nicotinate core can lead to different interactions with molecular targets, resulting in distinct pharmacological profiles.
Propriétés
Formule moléculaire |
C11H14BrNO3 |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
tert-butyl 6-bromo-4-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-6-13-9(12)5-8(7)15-4/h5-6H,1-4H3 |
Clé InChI |
XGFXEAIZJRFOIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CN=C(C=C1OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4S,5S)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13035432.png)
![Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13035436.png)



![(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13035476.png)

![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13035488.png)
![2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid](/img/structure/B13035489.png)



![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13035503.png)

